4-(2-(Aminomethyl)cyclopropyl)benzonitrile

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

4-(2-(Aminomethyl)cyclopropyl)benzonitrile is a para-substituted benzonitrile derivative bearing a 2-aminomethylcyclopropyl moiety (C₁₁H₁₂N₂, MW 172.23). It belongs to the arylcyclopropylamine (ACPA) class, a privileged scaffold in medicinal chemistry known for mechanism-based inhibition of flavin adenine dinucleotide (FAD)-dependent enzymes such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B).

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B13595684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Aminomethyl)cyclopropyl)benzonitrile
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=C(C=C2)C#N)CN
InChIInChI=1S/C11H12N2/c12-6-8-1-3-9(4-2-8)11-5-10(11)7-13/h1-4,10-11H,5,7,13H2
InChIKeyXITDQQDCIVOIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Aminomethyl)cyclopropyl)benzonitrile (CAS 1343762-03-7): Key Procurement and Differentiation Profile


4-(2-(Aminomethyl)cyclopropyl)benzonitrile is a para-substituted benzonitrile derivative bearing a 2-aminomethylcyclopropyl moiety (C₁₁H₁₂N₂, MW 172.23). It belongs to the arylcyclopropylamine (ACPA) class, a privileged scaffold in medicinal chemistry known for mechanism-based inhibition of flavin adenine dinucleotide (FAD)-dependent enzymes such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B) [1]. The compound is supplied as a research-grade building block with a typical purity of 98% (HPLC) and is stored sealed in dry conditions at 2–8 °C . Its structural features—a primary aminomethyl group on a strained cyclopropane ring conjugated to a para-cyanophenyl system—confer a distinct physicochemical signature (TPSA 49.81 Ų, LogP 1.62) that differentiates it from closely related regioisomers and simpler cyclopropylamino analogs .

Why In-Class Cyclopropyl Benzonitrile Analogs Cannot Replace 4-(2-(Aminomethyl)cyclopropyl)benzonitrile


Substituting 4-(2-(aminomethyl)cyclopropyl)benzonitrile with its ortho- or meta-regioisomers, or with analogs lacking the cyclopropane ring (e.g., 4-(cyclopropylamino)benzonitrile), introduces meaningful differences in molecular topology, electronic distribution, and hydrogen-bonding capacity that alter target engagement and physicochemical behavior. The para-substitution pattern positions the nitrile group for optimal linear conjugation with the cyclopropane ring, while the primary aminomethyl group provides a distinct nucleophilic handle versus the secondary amine in 4-(cyclopropylamino)benzonitrile . Regioisomeric shifts from para to meta abolish the linear conjugation axis, and geminal substitution (4-(1-(aminomethyl)cyclopropyl)benzonitrile) alters the spatial relationship between the amine and the aryl ring. Cyclopropylamines are established mechanism-based inhibitors of FAD-dependent enzymes, wherein the cyclopropane ring undergoes enzyme-catalyzed one-electron oxidation to form a covalent adduct with the FAD cofactor; the precise positioning of the aryl nitrile modulates both inhibitory potency and selectivity across the MAO/LSD1 family [1]. These structural distinctions mean that generic in-class replacement compromises both the chemical reactivity profile and any structure-dependent biological readout.

Quantitative Differentiation Evidence for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile Versus Closest Analogs


Regiochemical Differentiation: Para-Cyanophenyl Conjugation Versus Ortho and Meta Isomers

4-(2-(Aminomethyl)cyclopropyl)benzonitrile bears the nitrile substituent at the para position, establishing a linear conjugation axis from the electron-withdrawing –CN group through the phenyl ring to the cyclopropane. In contrast, the meta isomer (3-(2-(aminomethyl)cyclopropyl)benzonitrile, CAS 1344255-37-3) breaks this linear conjugation, and the ortho isomer (2-[2-(aminomethyl)cyclopropyl]benzonitrile, CAS 1699441-74-1) introduces steric compression between the nitrile and the cyclopropane ring. Computed physicochemical properties for the target compound are TPSA 49.81 Ų, LogP 1.62, H-bond donors 1, and rotatable bonds 2 . While direct experimental biological data comparing these three regioisomers head-to-head are not published in the peer-reviewed literature, the computational divergence predicts differential membrane permeability and target-binding poses, consistent with the well-established sensitivity of FAD-enzyme inhibition to aryl substitution geometry in the arylcyclopropylamine class [1].

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

LogP and Membrane Permeability Differentiation Versus 4-(Cyclopropylamino)benzonitrile

The target compound 4-(2-(aminomethyl)cyclopropyl)benzonitrile exhibits a computed LogP of 1.62 and TPSA of 49.81 Ų , whereas the simpler analog 4-(cyclopropylamino)benzonitrile (CAS 1019607-55-6, MW 158.2) has a reported LogP of 1.77 and a lower TPSA (~24 Ų, based on 2 H-bond acceptors and 1 donor with a smaller molecular surface) . The ~0.15 log unit lower LogP and approximately twofold higher TPSA of the target compound predict reduced passive membrane permeability but enhanced aqueous solubility, which is relevant for CNS drug discovery programs where balanced LogP (1.5–2.5) and moderate TPSA (< 60 Ų) are desirable for blood–brain barrier penetration [1]. The higher molecular weight of the target (172.23 vs. 158.2) and the additional rotatable bond (2 vs. 1) further differentiate its conformational behavior.

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Handle Utility: Primary Amine Reactivity Versus Secondary Amine in 4-(Cyclopropylamino)benzonitrile

4-(2-(Aminomethyl)cyclopropyl)benzonitrile presents a primary amine (–CH₂NH₂) attached to the cyclopropane ring, which is a more versatile synthetic handle than the secondary aryl amine (–NH–cyclopropyl) found in 4-(cyclopropylamino)benzonitrile . The primary amine can undergo a broader range of chemoselective transformations—including reductive amination, amide coupling, sulfonamide formation, and urea synthesis—without competing reactivity from the benzonitrile group. In the comparator 4-(cyclopropylamino)benzonitrile, the amine is directly attached to the electron-deficient aryl ring, reducing its nucleophilicity (pKa ~4–5 for protonated aryl amines vs. ~9–10 for alkyl primary amines) [1]. This differential nucleophilicity directly impacts reaction yields and the scope of accessible derivatives.

Synthetic Chemistry Derivatization Building Block

Supplier Purity and Availability Benchmarking Against Regioisomeric Analogs

4-(2-(Aminomethyl)cyclopropyl)benzonitrile is commercially available at 98% purity from multiple suppliers including ChemScene (cat. CS-0305311) and Leyan (cat. 1375981) , with storage at 2–8 °C in sealed, dry conditions. The meta isomer (3-(2-(aminomethyl)cyclopropyl)benzonitrile, CAS 1344255-37-3) is also offered at 98% purity by Leyan (cat. 1376128) . However, the 4-(1-(aminomethyl)cyclopropyl)benzonitrile geminal isomer (CAS 1896342-75-8) has more limited commercial availability and less standardized purity documentation, with suppliers listing it without specified purity . Price-per-gram data from Leyan indicates the para target compound is priced at approximately RMB 1,000–2,000/g for 100–250 mg quantities, while the meta isomer is comparably priced; the ortho isomer is less widely stocked.

Procurement Quality Control Supply Chain

Class-Level Biological Potential: Arylcyclopropylamines as FAD-Enzyme Inhibitors

While 4-(2-(aminomethyl)cyclopropyl)benzonitrile itself lacks published target-specific IC₅₀ data, the arylcyclopropylamine (ACPA) class to which it belongs has well-characterized mechanism-based inhibitory activity against FAD-dependent enzymes. Trans-2-arylcyclopropylamine derivatives have been reported as potent LSD1 inhibitors with IC₅₀ values in the sub-micromolar range; for example, trans-2-phenylcyclopropylamine (2-PCPA, the prototypical ACPA) inhibits LSD1 with an IC₅₀ of < 2 µM and MAO-A/B with IC₅₀ values of 0.17–1.7 µM [1]. The introduction of a para-cyanophenyl substituent, as present in the target compound, is expected to modulate both potency and selectivity through electronic effects on the cyclopropane ring oxidation potential [2]. A closely related compound, (R)-4-(amino(cyclopropyl)methyl)benzonitrile, has demonstrated inhibition of Mycobacterium tuberculosis DXR with an IC₅₀ of 8.0 µM in a biochemical assay [3].

Enzyme Inhibition Drug Discovery Epigenetics

Recommended Application Scenarios for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile Based on Differentiated Evidence


Lead Compound for FAD-Dependent Epigenetic Enzyme Inhibitor Programs (LSD1/KDM1A)

The para-cyanophenyl substitution pattern and primary aminomethylcyclopropane pharmacophore of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile align with established SAR for LSD1 inhibition, where electron-withdrawing para-substituents on the aryl ring enhance potency relative to unsubstituted 2-PCPA [1]. The balanced LogP (1.62) and moderate TPSA (49.81 Ų) predict CNS penetrance, supporting use in neuroscience-focused epigenetic probe development. Procurement of the 98% purity material from multiple verified suppliers ensures reproducible screening results .

Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The primary amine handle on the cyclopropane ring enables high-yielding amide coupling, reductive amination, sulfonylation, and urea formation under mild conditions, providing a broader derivatization scope than secondary aryl amine analogs such as 4-(cyclopropylamino)benzonitrile [2]. The 98% commercial purity and multi-vendor availability at the 100 mg–1 g scale support efficient library synthesis without requiring in-house repurification .

Selective MAO Inhibitor Scaffold with Favorable Physicochemical Profile

Cyclopropylamines are established irreversible inhibitors of MAO-A and MAO-B through covalent adduct formation with the FAD cofactor [1]. The para-benzonitrile group in 4-(2-(aminomethyl)cyclopropyl)benzonitrile is predicted to confer selectivity for MAO-B over MAO-A based on the preference of the MAO-B active site for extended aryl conjugation, analogous to the selectivity profile of trans-2-arylcyclopropylamine derivatives [3]. The target compound's lower LogP (1.62 vs. 1.77 for simpler analogs) may reduce phospholipidosis risk in chronic dosing studies [4].

GPR119 Agonist Discovery Starting Point

Substituted cyclopropyl compounds bearing aryl nitrile motifs have been disclosed in Merck patents (e.g., US 8,957,062 and US 9,006,228) as GPR119 agonists for type 2 diabetes, with lead compounds achieving hEC₅₀ values in the low nanomolar range [5]. While 4-(2-(aminomethyl)cyclopropyl)benzonitrile itself is not explicitly claimed in these patents, its structural congruence with the claimed cyclopropyl-aryl-nitrile chemotype positions it as a viable starting scaffold for GPR119 agonist optimization programs.

Quote Request

Request a Quote for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.